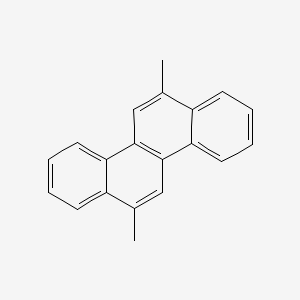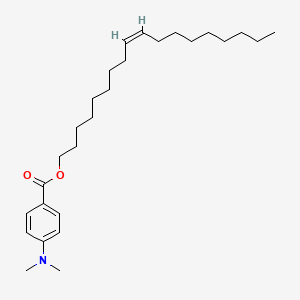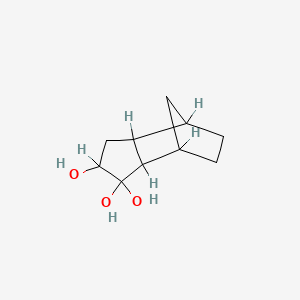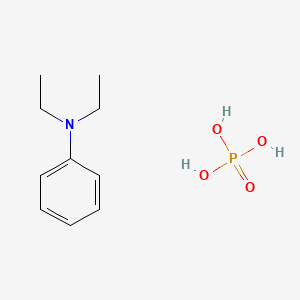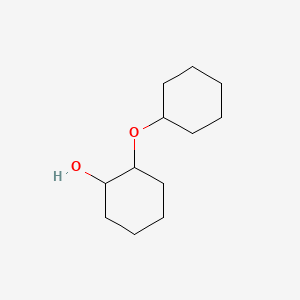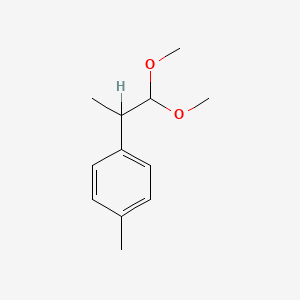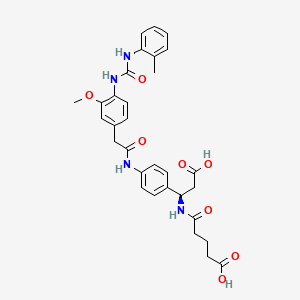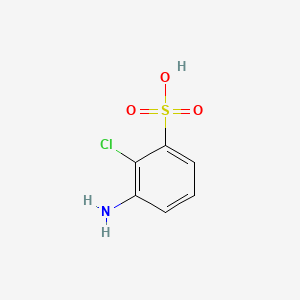
Copper dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dihydroxybenzoate is a coordination compound formed by the interaction of copper ions with dihydroxybenzoic acid. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The dihydroxybenzoic acid ligand provides multiple coordination sites, allowing for the formation of stable complexes with copper ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper dihydroxybenzoate can be synthesized through various methods, including direct reaction and hydrothermal synthesis. One common method involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with dihydroxybenzoic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Copper dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, leading to the formation of higher oxidation state species.
Reduction: The compound can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the dihydroxybenzoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands such as ethylenediamine or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) species.
Wissenschaftliche Forschungsanwendungen
Copper dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in antibacterial and antifungal treatments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases caused by bacterial infections.
Industry: this compound is used in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis
Wirkmechanismus
The mechanism of action of copper dihydroxybenzoate involves the interaction of copper ions with biological molecules. The copper ions can disrupt cellular processes by generating reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress and damage to cellular components such as proteins, lipids, and DNA. The dihydroxybenzoate ligand may also play a role in stabilizing the copper ion and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Copper dihydroxybenzoate can be compared with other copper complexes, such as copper acetate and copper sulfate. While all these compounds contain copper ions, the presence of the dihydroxybenzoate ligand imparts unique properties to this compound, such as enhanced stability and specific reactivity in certain chemical reactions. Similar compounds include:
Copper acetate: Known for its use in organic synthesis and as a fungicide.
Copper sulfate: Widely used in agriculture and as an algicide.
Eigenschaften
CAS-Nummer |
52856-54-9 |
|---|---|
Molekularformel |
C7H5CuO4- |
Molekulargewicht |
216.66 g/mol |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1 |
InChI-Schlüssel |
YBGDZLOQBFOMHE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




